
Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid is a chemical compound with the molecular formula C8HCl4NO2 It is a derivative of benzoic acid, characterized by the presence of four chlorine atoms and a cyano group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid typically involves the chlorination of benzoic acid derivatives followed by the introduction of a cyano group. One common method includes the reaction of 2,3,4,5-tetrachlorobenzoic acid with a cyanating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by cyanation. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of tetrachloroquinone derivatives.
Reduction: Formation of tetrachloro-6-aminobenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The presence of chlorine atoms and the cyano group contributes to its reactivity and ability to form stable complexes with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5-Tetrachlorobenzoic acid: Lacks the cyano group, making it less reactive in certain reactions.
2,3,5,6-Tetrachloro-4-cyanobenzoic acid: Similar structure but different positioning of chlorine atoms, affecting its chemical properties.
4-Cyanobenzoic acid: Contains only one chlorine atom, resulting in different reactivity and applications.
Uniqueness
Azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid is unique due to the combination of multiple chlorine atoms and a cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H4Cl4N2O2 |
|---|---|
Peso molecular |
301.9 g/mol |
Nombre IUPAC |
azane;2,3,4,5-tetrachloro-6-cyanobenzoic acid |
InChI |
InChI=1S/C8HCl4NO2.H3N/c9-4-2(1-13)3(8(14)15)5(10)7(12)6(4)11;/h(H,14,15);1H3 |
Clave InChI |
ALHBMUPPYBACCH-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-(9-broMo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-5-yl)acetate](/img/structure/B12277660.png)
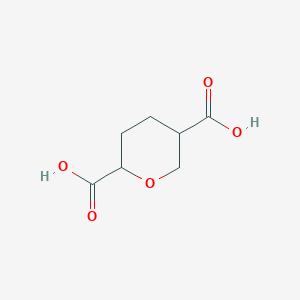

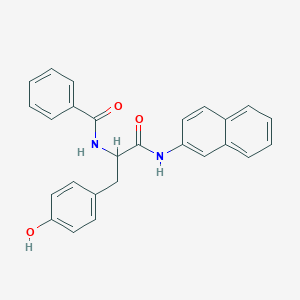
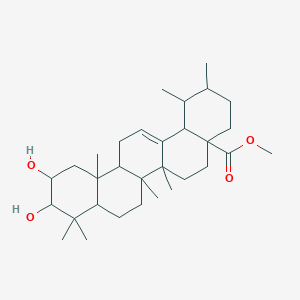

![4-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12277707.png)
![[[4-(Methylsulfonyl)phenyl]methyl]hydrazineHClsalt](/img/structure/B12277714.png)
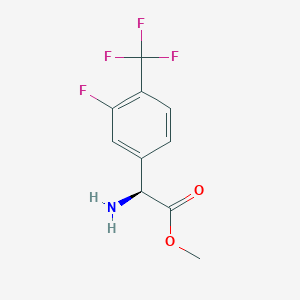
![3-{5-[4-(thiophen-3-yl)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one](/img/structure/B12277721.png)
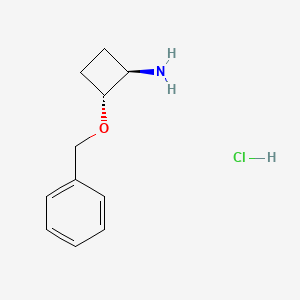
![2,6-Diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B12277729.png)
![8-Hydroxy-2-azaspiro[4.5]decan-1-one](/img/structure/B12277731.png)
